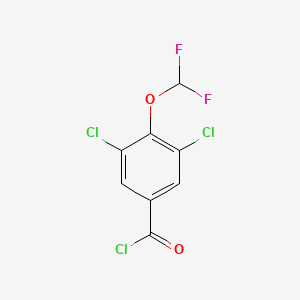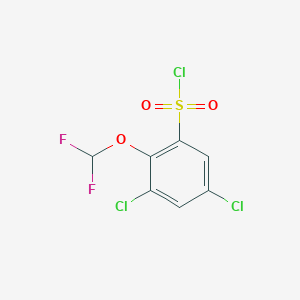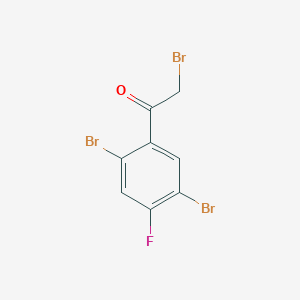![molecular formula C11H15N3O3S B1411348 叔丁基 2-氨基-7-氧代-6,7-二氢噻唑并[4,5-c]吡啶-5(4H)-羧酸酯 CAS No. 478624-69-0](/img/structure/B1411348.png)
叔丁基 2-氨基-7-氧代-6,7-二氢噻唑并[4,5-c]吡啶-5(4H)-羧酸酯
描述
“tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 478624-69-0 . It has a molecular weight of 269.32 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s physicochemical properties include a number of heavy atoms: 18, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.55, a number of rotatable bonds: 3, a number of H-bond acceptors: 4.0, and a number of H-bond donors: 1.0 . Its molar refractivity is 72.12, and its TPSA is 113.76 Ų .科学研究应用
合成和表征
- 该化合物由叔丁基 4-氧代哌啶-1-羧酸酯、氰基乙酸乙酯和硫合成,然后与芳香醛偶联形成席夫碱化合物。使用傅里叶变换红外光谱、1H 和 13C 核磁共振等光谱方法对这些化合物进行表征。X 射线晶体学分析也用于结构表征。这种合成和表征提供了对该化合物性质及其在各种化学领域的潜在应用的见解(Çolak 等人,2021)。
分子结构分析
- 对该化合物的详细分子和晶体结构进行分析。发现该结构由分子内氢键稳定,这对于理解该化合物的稳定性和反应性至关重要。这些信息对于新材料和药物的设计和开发很有价值(Çolak 等人,2021)。
绿色合成方法
- 描述了一种使用离子液体作为绿色介质合成叔丁基 2-氨基-4-芳基-7,8-二氢-5-氧代-4H-吡喃并[3,2-c]吡啶-6(5H)-羧酸酯衍生物的绿色简便方法。这种方法突出了该化合物在开发环保合成方法中的作用,这对于可持续化学实践至关重要(张梅梅等人,2013)。
反应性和衍生物合成
- 该化合物被用作各种衍生物合成的前体,这证明了它作为有机合成中构建模块的多功能性。这一方面对于制药和材料科学研究非常重要,在这些领域中,创造具有所需性质的新化合物至关重要(Shatsauskas 等人,2017)。
安全和危害
作用机制
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, are known to exhibit a broad range of biological activities and have been associated with various targets such as the erbb family of tyrosine kinase (egfr) inhibitors, g-protein coupled receptors (mglur 5) antagonists, and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (pde) iii inhibitors .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines are known to interact with their targets resulting in a variety of biological responses, including analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .
Biochemical Pathways
Given the diverse biological activities associated with thiazolo[4,5-b]pyridines, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit moderate inhibitory activity against tested cell lines, indicating potential cytotoxic effects .
生化分析
Biochemical Properties
Tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation, making it a potential candidate for anticancer therapies. Additionally, this compound may interact with G-protein coupled receptors and cyclic adenosine monophosphate phosphodiesterase, influencing cellular signaling and metabolic processes .
Cellular Effects
The effects of tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . It can also modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, its impact on cellular metabolism includes altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to tyrosine kinases results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome, beyond which the risk of adverse effects increases .
Metabolic Pathways
Tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted via the kidneys . This compound can also affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects . The compound’s distribution within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is critical for its activity and function. It may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
tert-butyl 2-amino-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMRHHINUOMUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



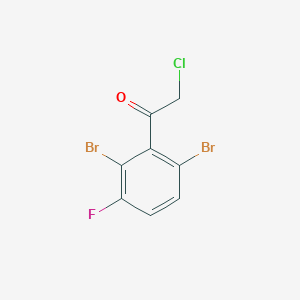
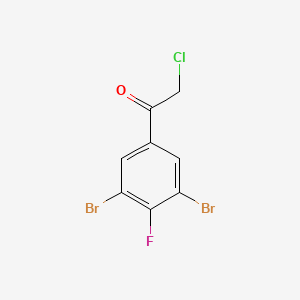

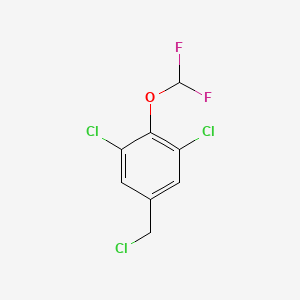

![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)





